

Reproducibility of (+)-SHIN1-induced metabolic changes in independent studies

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Compound of Interest

Compound Name: (+)-SHIN1

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Reproducibility of (+)-SHIN1-Induced Metabolic Changes: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of metabolic changes induced by **(+)-SHIN1**, a potent dual inhibitor of serine hydroxymethyltransferase 1 (SHMT1) and SHMT2. By examining data from the foundational study and subsequent independent research, this document serves as a resource for evaluating the consistent on-target effects of this tool compound in cancer metabolism research.

Introduction to (+)-SHIN1 and Its Mechanism of Action

(+)-SHIN1 is a pyrazolopyran-based small molecule that acts as a folate-competitive inhibitor of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms of serine hydroxymethyltransferase.^{[1][2]} These enzymes are critical components of one-carbon (1C) metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylene-tetrahydrofolate. This reaction is a primary source of 1C units essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.^[1] By inhibiting SHMT1 and SHMT2, **(+)-SHIN1** effectively blocks the production of these 1C units, leading to disruptions in nucleotide biosynthesis and subsequent impairment of cancer cell proliferation.^{[1][3]} The metabolic consequences of **(+)-SHIN1** treatment have been

shown to phenocopy the genetic deletion of both SHMT1 and SHMT2, providing strong evidence for its on-target activity.

Quantitative Metabolic Changes Induced by (+)-SHIN1

The primary study by Ducker et al. (2017) provided a comprehensive quantitative analysis of the metabolic perturbations following **(+)-SHIN1** treatment in HCT-116 colon cancer cells. These findings establish a benchmark for the expected metabolic signature of SHMT inhibition.

Table 1: Summary of Quantitative Metabolic Changes in HCT-116 Cells Treated with **(+)-SHIN1**

Metabolite/Process	Treatment Condition	Quantitative Change	Reference
Cell Growth (IC50)	(+)-SHIN1	870 nM in WT cells	
	(+)-SHIN1	< 50 nM in SHMT2 knockout cells	
Purine Intermediates	5 µM (+)-SHIN1, 24h	Accumulation (e.g., FGAR, AICAR)	
Purine Salvage Products	10 µM (+)-SHIN1, 48h	> 4-fold increase (Xanthosine, Guanosine)	
Homocysteine	10 µM (+)-SHIN1, 48h	> 4-fold increase	
Pyrimidine Intermediate	10 µM (+)-SHIN1, 48h	> 4-fold decrease (N-carbamoyl-aspartate)	
Nucleotide Triphosphates	5 µM (+)-SHIN1, 72h	Large reduction (in Jurkat & DLBCL cells)	

| ¹³C-Serine to Glycine Flux| 5 µM **(+)-SHIN1**, 24h | Nearly complete blockade | |

Comparison of (+)-SHIN1 Effects in Independent Studies

While **(+)-SHIN1** has known limitations for in vivo use due to poor pharmacokinetic stability, its utility as an in vitro tool compound has been validated. The following table compares the key findings from the original study with those from other research groups to assess the reproducibility of its biological effects.

Table 2: Comparative Analysis of **(+)-SHIN1** Effects Across Independent Studies

Finding/Effect	Ducker et al. (2017)	Sankar et al. (2023)	Wei et al. (2023)	Reproducibility
Target Cell Types	Colon Cancer (HCT-116), B-cell Lymphoma	Ewing Sarcoma	Bladder Cancer	High: Effective across diverse cancer types.
Primary Effect	Inhibition of cell proliferation, purine depletion	Inhibition of cell proliferation	Induction of apoptosis	High: Consistently impairs cancer cell viability.
Cell Cycle Analysis	Not explicitly reported	G1/early S-phase arrest	Not explicitly reported	Consistent with anti-proliferative effect.
Metabolic Rescue	Formate and/or glycine rescue growth inhibition	Not reported	Formate partially rescues ROS-induced effects	Foundational observation, not tested in all studies.

| ROS Production | Not a primary focus | Not reported | Significant increase in ROS levels | Validated as a downstream consequence. |

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are summaries of the key protocols used in the cited studies.

Metabolite Extraction and LC-MS Analysis (Ducker et al., 2017)

- Cells are seeded and treated with **(+)-SHIN1** or DMSO control for the specified duration.
- For extraction, media is aspirated, and cells are washed with ice-cold saline.
- Metabolites are extracted using 80:20 methanol:water solution, chilled to -80°C.
- Cells are scraped, and the extract is collected and centrifuged at high speed to pellet debris.
- The supernatant containing the metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS). Isotope tracing studies involve culturing cells with U-13C-serine prior to extraction.

Cell Cycle Analysis (Sankar et al., 2023)

- Ewing sarcoma cells (SK-ES-1 and TC-71) are treated with **(+)-SHIN1** for a designated time.
- Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C.
- Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
- The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in G1, S, and G2/M phases of the cell cycle.

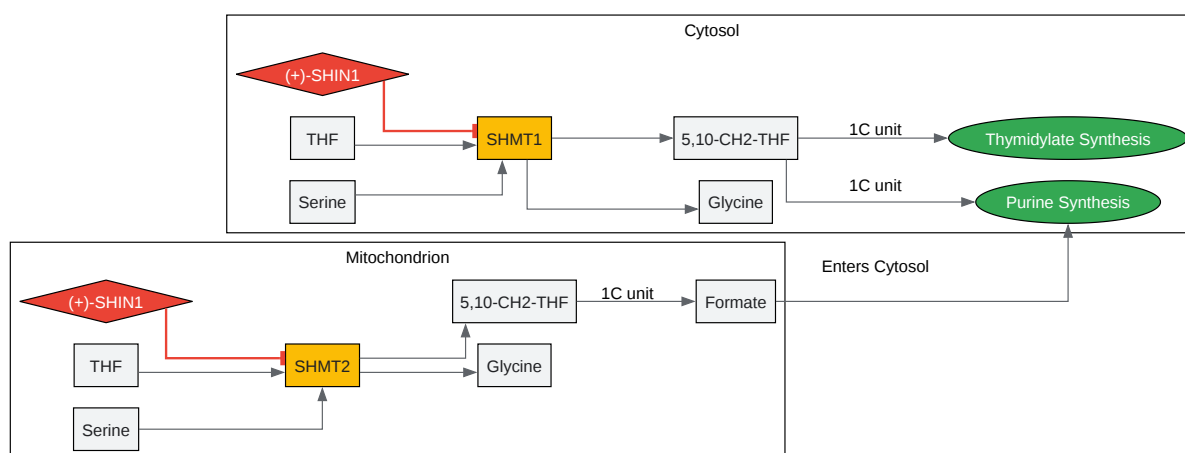
Reactive Oxygen Species (ROS) Measurement (Wei et al., 2023)

- Bladder cancer cells (BIU-87) are treated with **(+)-SHIN1**, DMSO, and/or the antioxidant N-acetylcysteine (NAC).
- Cells are incubated with the ROS-sensitive fluorescent probe CM-H2DCFDA.

- The fluorescence intensity, which is proportional to the amount of intracellular ROS, is quantified using a flow cytometer.
- Fluorescence microscopy can also be used for visualization, with nuclei counterstained with Hoechst 33342.

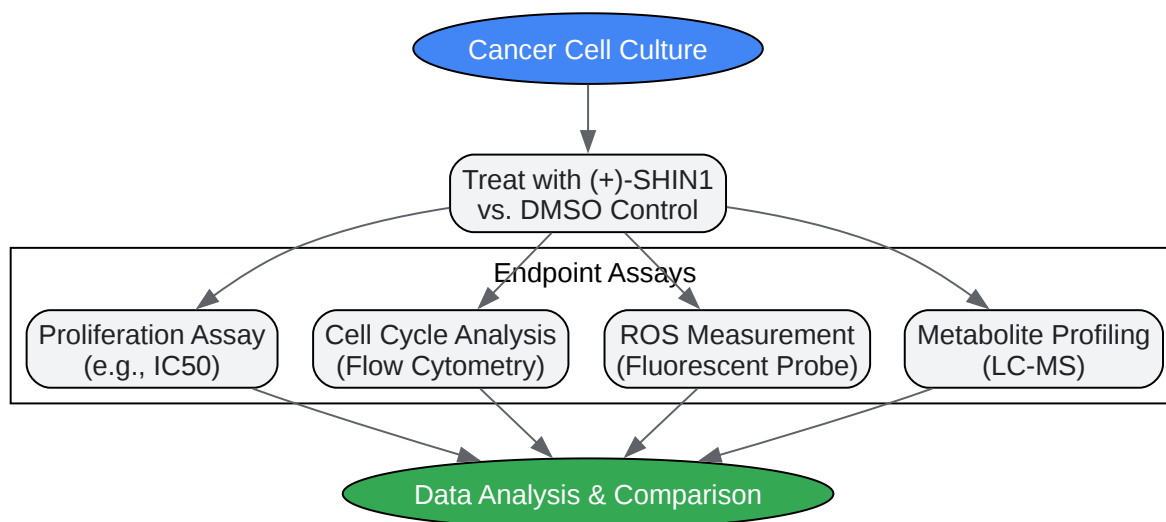
Visualizing the Impact of (+)-SHIN1

The following diagrams illustrate the mechanism of action of **(+)-SHIN1** and a typical experimental workflow for its evaluation.



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Caption: Mechanism of **(+)-SHIN1** action on one-carbon metabolism.



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